Dichlorodiethylsilane

Description

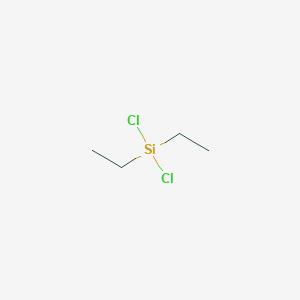

Structure

3D Structure

Properties

IUPAC Name |

dichloro(diethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLOHCRAPOSXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125457-08-1 | |

| Record name | Silane, dichlorodiethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125457-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025043 | |

| Record name | Diethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyldichlorosilane appears as a colorless liquid with a pungent odor. Flash point 77 °F. Corrosive to metals and tissue. Vapors are heavier than air., Colorless liquid; [HSDB] Acrid odor; [Alfa Aesar MSDS] | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

262 to 266 °F at 760 mmHg (decomposes) (NTP, 1992), 129 °C (decomposes) | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

75.2 °F (NTP, 1992), 77 °F (25 °C) (open cup) | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), 1 G SOL IN 100 ML ETHER | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0504 g/cu cm at 20 °C | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.14 (Air = 1) | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5 mmHg at 56.7 °F ; 10 mmHg at 77.7 °F; 20 mmHg at 99.9 °F (NTP, 1992), 11.9 [mmHg], VP: 5.386 kPa (40.4 mm Hg) at 48.10 °C, 11.9 mm Hg at 25 °C | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1719-53-5 | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/diethyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1272A2B31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-141.7 °F (NTP, 1992), -96.5 °C | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Dichlorodiethylsilane (CAS 1719-53-5): Properties, Synthesis, and Applications

Introduction

Dichlorodiethylsilane, identified by CAS number 1719-53-5, is a versatile organosilicon compound with the chemical formula (C₂H₅)₂SiCl₂. This colorless, fuming liquid possesses a pungent odor and is a key intermediate in the synthesis of a wide array of silicon-based materials.[1][2] Its high reactivity, particularly the two chlorine atoms bonded to the silicon center, makes it an essential precursor for silicone polymers, a silylating agent for surface modification, and a component in advanced materials research.[1][3][4] This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1719-53-5 | [2][3][4][5] |

| Molecular Formula | C₄H₁₀Cl₂Si | [2][3][4] |

| Molecular Weight | 157.11 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid; fuming with a pungent odor. | [1][2][3][6] |

| Melting Point | -97 to -96 °C | [2][3][7][8] |

| Boiling Point | 125 - 131 °C (lit.) | [2][3][7] |

| Density | 1.05 g/mL at 25 °C (lit.) | [2][3][7] |

| Refractive Index | n20/D 1.43 (lit.) | [2][3][7] |

| Flash Point | 26.1 °C (79.0 °F) | |

| Vapor Pressure | 13.3 mmHg at 25 °C | [7][8] |

| Water Solubility | Insoluble; reacts violently with water. | [1][2][8] |

Spectroscopic Profile

While specific spectral data requires access to dedicated databases, the expected characteristics are as follows:

-

¹H NMR: Signals corresponding to the ethyl groups (a triplet and a quartet) would be expected.

-

¹³C NMR: Two distinct signals for the two carbon atoms of the ethyl groups.

-

IR Spectroscopy: Characteristic peaks for C-H stretching and bending vibrations. The absence of an O-H band would confirm the anhydrous nature of the compound.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.[1][8]

Table 2: Hazard and Safety Information

| Identifier | Description | References |

| Signal Word | Danger | [2] |

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful) | [2] |

| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation. | [1][2] |

| Supplemental Hazard | EUH014: Reacts violently with water. | |

| Precautionary Codes | P210, P233, P280, P301+P312, P303+P361+P353, P305+P351+P338 | [2] |

| UN Number | 1767 | [4][5] |

| Storage | Store at 2-8°C in a dry, well-ventilated, flammables-designated area. Keep away from moisture. | [2][3][5] |

| Personal Protective Equipment (PPE) | Faceshield, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter). | [8] |

Chemical Reactivity and Pathways

The primary reaction pathway of interest for this compound is its hydrolysis. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to the formation of silanols and hydrochloric acid. The resulting diethylsilanediol is unstable and readily undergoes condensation to form linear or cyclic polysiloxane structures. This reactivity is the foundation of its use in silicone polymer production.[1]

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the direct process, also known as the Müller-Rochow synthesis. This method involves reacting elemental silicon with ethyl chloride at high temperatures over a copper catalyst.[2][4] A detailed workflow, adapted from a described method for recycling silicon-containing waste, is illustrated below.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Process

This protocol is based on the direct reaction of silicon powder with ethyl chloride.[9]

-

1. Catalyst Preparation: Mix 100 kg of purified silicon powder (e.g., 80-95% Si content) with 4 kg of a copper powder catalyst in a suitable high-temperature reactor.

-

2. Inert Atmosphere: Purge the reactor thoroughly with an inert gas, such as argon, to remove all oxygen and moisture.

-

3. Heating: While maintaining the argon atmosphere, heat the silicon-catalyst mixture to the reaction temperature of 270°C.

-

4. Reagent Introduction: Introduce a controlled stream of gaseous ethyl chloride into the reactor.

-

5. Reaction: Maintain the temperature and ethyl chloride flow for a reaction time of 3 hours. Monitor the reaction progress via process analytics if possible.

-

6. Cooling and Collection: After the reaction period, stop the ethyl chloride flow and cool the reactor down under an inert atmosphere. The crude product mixture will condense as an oily liquid.

-

7. Purification: Transfer the collected liquid to a distillation apparatus. Perform fractional distillation to separate the desired this compound (boiling point 125-131°C) from unreacted starting materials and other silane byproducts.

-

8. Analysis: Confirm the purity of the final product using Gas Chromatography (GC), with an expected purity of >99%.[9]

Protocol 2: General Procedure for Silylation of a Hydroxylated Surface

This protocol describes a general method for modifying a surface (e.g., silica gel, glass, or a polymer resin) bearing hydroxyl (-OH) groups.[9]

-

1. Substrate Preparation: Swell the hydroxylated substrate (e.g., 200 mg of hydroxymethyl polystyrene resin) in an anhydrous, aprotic solvent (e.g., 3 mL of dichloromethane, DCM) within a reaction vessel under an argon atmosphere.

-

2. Base Addition: Add a non-nucleophilic base, such as freshly distilled triethylamine (approx. 14 equivalents relative to surface hydroxyl groups), to the suspension. The base acts as an acid scavenger for the HCl produced during the reaction.

-

3. Silylating Agent Addition: Add this compound (approx. 10 equivalents) to the stirred suspension. Seal the vessel to prevent the ingress of moisture.

-

4. Reaction: Stir the mixture at room temperature for 4 hours.

-

5. Washing and Quenching: Filter the modified substrate under positive argon pressure. Wash thoroughly with anhydrous DCM (e.g., 3 x 8 mL) to remove excess reagents and triethylamine hydrochloride byproduct.

-

6. Final Rinse: A final rinse with a protic solvent mixture (e.g., THF:Methanol) can be performed to hydrolyze any remaining Si-Cl bonds on the surface to Si-OH or Si-O-Si linkages, ensuring a stable final surface.

Key Applications

This compound is a foundational building block in organosilicon chemistry with diverse applications spanning multiple industries.

-

Precursor for Silicones: This is its most significant application. Hydrolysis and subsequent polymerization of this compound lead to polydiethylsiloxanes, which are used in the production of silicone elastomers, sealants, adhesives, and coatings known for their thermal stability and water repellency.[1][3]

-

Surface Modification: It is widely used to alter the surface properties of materials. It can render surfaces hydrophobic (water-repellent) or act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates like glass or metal.[1][3]

-

Materials Research: In advanced materials science, it serves as a precursor in Chemical Vapor Deposition (CVD) processes to create thin films of silicon-containing materials for applications in microelectronics, photovoltaics, and optical devices.[1]

-

Organic Synthesis: It functions as a versatile silylating agent to introduce the diethylsilyl group into organic molecules, serving as a protecting group or a synthetic intermediate.[1]

-

Analytical Chemistry: this compound has a specific role in the analysis of the sedative-hypnotic drug ethchlorvynol. It reacts with the drug to form a stable derivative that can be easily detected and quantified using gas chromatography (GC) and mass spectrometry (MS).[1][2]

References

- 1. Buy this compound | 1719-53-5 [smolecule.com]

- 2. This compound | 1719-53-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 94% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

Dichlorodiethylsilane: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiethylsilane ((C₂H₅)₂SiCl₂), also known as diethyldichlorosilane, is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1] It serves as a crucial intermediate in the production of silicone polymers, resins, and silane coupling agents, which are vital for enhancing adhesion in composite materials across automotive, construction, and electronics industries.[1] A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of new materials. This guide provides an in-depth overview of the core physical characteristics of this compound, supported by detailed experimental methodologies.

Core Physical Properties

This compound is a colorless liquid with a pungent odor.[2][3][4] It is corrosive to metals and tissue, and its vapors are heavier than air.[2][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and may decompose upon exposure to water or moisture, reacting violently.[5]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀Cl₂Si | [1][3][5][6][7] |

| Molecular Weight | 157.11 g/mol | [1][2][3][6][7] |

| Density | 1.05 g/cm³ at 20°C (68°F) 1.0538 g/cm³ at 20°C 1.0±0.1 g/cm³ 1.05 g/mL at 25°C | [1][2][3][8][9][10] [4] [5] [8][9][10] |

| Boiling Point | 125 - 131 °C (257 - 268 °F) at 760 mmHg 127.8±8.0 °C at 760 mmHg 129 °C (decomposes) | [1][8][9][10] [5] [3] |

| Melting Point | -96 °C (-140.8 °F) -96.5 °C -97 °C (-142.6 °F) | [5][8][11] [2] [1][12] |

| Refractive Index | 1.43 at 20°C (n20/D) 1.423 1.4295 at 20°C 1.4275 - 1.4345 at 20°C | [8][9][10][11] [5] [4] [13] |

| Vapor Pressure | 13.3±0.2 mmHg at 25°C 5 mmHg at 56.7°F (13.7°C) 10 mmHg at 77.7°F (25.4°C) 20 mmHg at 99.9°F (37.7°C) 11.9 mmHg at 25°C | [5][8][11] [2][3] [2][3] [2][3] [2][3] |

| Flash Point | 28.3±0.0 °C (82.9°F) 77 °F (25 °C) (open cup) 75.2 °F (24°C) | [5] [3] [3][11] |

| Solubility | Decomposes in water. Soluble in ether (1 g in 100 mL). | [2][3] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for chemical characterization and safety assessment. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure reproducibility and comparability of data. Below are detailed overviews of the experimental protocols relevant to the physical properties of this compound.

Density Determination

The density of a liquid can be determined using several methods as outlined in OECD Guideline 109 .[3][6][9][10]

-

Hydrometer Method: This buoyancy method is suitable for liquids with a dynamic viscosity below 5 Pa·s. A hydrometer, a weighted glass float, is placed in the liquid.[9] The depth to which it sinks is dependent on the liquid's density, which is then read from a calibrated scale on the hydrometer's stem.

-

Hydrostatic Balance (Immersed Body Method): This method is also a buoyancy technique applicable to liquids with a dynamic viscosity below 20 Pa·s.[9] A body of known volume is weighed first in air and then while immersed in the liquid. The density of the liquid is calculated from the difference in these weights.

-

Oscillating Densitometer: This method is suitable for liquids with a dynamic viscosity below 5 Pa·s. A U-shaped tube is filled with the liquid and oscillated at its natural frequency.[9] The change in frequency due to the mass of the liquid allows for the determination of its density. The instrument must be calibrated with two liquids of known density.

-

Pycnometer Method: This method is suitable for liquids with a dynamic viscosity up to 500 Pa·s. A pycnometer, a flask of a specific volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. OECD Guideline 103 describes several methods for its determination.[4][7][8]

-

Ebulliometer Method: An ebulliometer is a device specifically designed for the precise measurement of boiling points. It involves heating the liquid to its boiling point and measuring the temperature of the vapor-liquid equilibrium.

-

Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure. This method has the advantage of also determining the vapor pressure curve.[7][8]

-

Distillation Method: The liquid is heated in a distillation apparatus, and the temperature of the vapor that distills is measured. The boiling point is the constant temperature observed during the distillation of a pure substance.[7][14]

-

Siwoloboff's Method: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is taken as the boiling point.[7]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition as the substance boils.[7][8]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key characteristic. OECD Guideline 102 outlines several methods for its determination.[13] While this compound is a liquid at room temperature, these methods are fundamental in physical chemistry.

-

Capillary Tube Method: A small, powdered sample of the solid is packed into a thin-walled capillary tube. The tube is heated in a controlled manner in a liquid bath or a metal block, and the temperature range over which the substance melts is observed.[5][15][16][17]

-

Kofler Hot Bar: This method uses a metal bar with a temperature gradient. The substance is placed on the bar, and the point at which it melts indicates the melting temperature.[16]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): Similar to boiling point determination, these methods can precisely measure the temperature at which the endothermic melting transition occurs.[16]

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

-

Refractometer Method: A refractometer is an instrument that measures the refractive index. Commercial refractometers, such as the Abbé refractometer, are commonly used.[18] A drop of the liquid is placed on a prism, and the instrument measures the critical angle of total internal reflection, from which the refractive index is calculated.[18] The measurement is typically performed at a specific temperature (e.g., 20°C) using a specific wavelength of light (e.g., the sodium D-line at 589.3 nm).[19]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. OECD Guideline 104 describes several methods for its measurement.[1][2][12][20]

-

Dynamic Method (Cottrell's Method): As mentioned for boiling point, this method measures the boiling temperature of the liquid at different applied pressures. The vapor pressure at a given temperature can be determined from this data.[2][12]

-

Static Method: The substance is placed in a sealed, evacuated container at a constant temperature. The pressure that develops in the headspace due to vaporization is measured directly with a pressure sensor.[2][12][21]

-

Isoteniscope Method: This is a specific type of static method where the pressure of the vapor is balanced against a known pressure of an inert gas.[2][12]

-

Effusion Methods (Knudsen Cell, Vapor Pressure Balance, Isothermal Thermogravimetry): These methods are suitable for substances with low vapor pressures. They measure the rate of mass loss of the substance through a small orifice into a vacuum.[2][12]

-

Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known flow rate. The amount of substance that vaporizes and is carried by the gas is determined, from which the vapor pressure can be calculated.[2][12]

Visualization of Methodological Relationships

The user's request included the creation of diagrams using the DOT language to visualize signaling pathways, experimental workflows, or logical relationships. While this is a powerful tool for representing processes and interconnected systems, the description of inherent physical properties of a chemical compound does not lend itself to this type of visualization. Physical properties are discrete, quantitative characteristics of a substance under specific conditions, not a series of steps or a signaling cascade.

For instance, a DOT diagram could effectively illustrate the workflow of a multi-step chemical synthesis or a complex analytical procedure. However, a diagram attempting to connect density, boiling point, and refractive index would be arbitrary and not represent any underlying scientific process or logical flow.

Therefore, in lieu of a DOT diagram, this guide has focused on presenting the quantitative data in a highly structured and accessible tabular format, which is the standard and most effective method for communicating this type of information in a scientific context.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of significant industrial and research interest. The tabulated data offers a quick and clear reference for researchers and professionals. Furthermore, the detailed descriptions of standard experimental methodologies provide a foundational understanding of how these critical parameters are determined, ensuring a basis for consistent and reliable characterization in research and development settings.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 2. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. thinksrs.com [thinksrs.com]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 16. laboratuar.com [laboratuar.com]

- 17. mt.com [mt.com]

- 18. mt.com [mt.com]

- 19. digicollections.net [digicollections.net]

- 20. oecd.org [oecd.org]

- 21. consilab.de [consilab.de]

Dichlorodiethylsilane molecular weight and formula

An In-depth Technical Guide to Dichlorodiethylsilane

For researchers, scientists, and drug development professionals, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile organosilicon compound.

Core Molecular Information

This compound is an organosilicon compound with the chemical formula C4H10Cl2Si.[1] Its molecular weight is 157.11 g/mol .[1][2][3][4][5] The linear formula is (C2H5)2SiCl2.

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C4H10Cl2Si[1][2][3][4][5][6] |

| Molecular Weight | 157.11 g/mol [1][2][3][4][5][6] |

| CAS Number | 1719-53-5[1][2][3][5][6] |

| Density | 1.05 g/mL at 25 °C[3] |

| Boiling Point | 125-131 °C[3] |

| Melting Point | -96 °C[6] |

| Flash Point | 26.1 °C (79.0 °F) |

| Refractive Index | n20/D 1.43[3] |

| Vapor Density | 5.41 (Air = 1)[1] |

Synthesis of this compound

This compound can be synthesized through the direct reaction of powdered silicon with ethyl chloride.[7] This process, a variation of the Müller-Rochow direct synthesis, is typically carried out at elevated temperatures in the presence of a copper catalyst.[7][8]

Experimental Protocol: Direct Synthesis

The following is a representative protocol for the synthesis of this compound:

-

Catalyst and Reactant Preparation : A mixture of silicon powder and a copper powder catalyst is prepared.[8]

-

Reaction Setup : The solid mixture is placed in a reactor. The system is then purged with an inert gas, such as argon, to create an oxygen-free atmosphere.[8]

-

Heating : The reactor is heated to a temperature of approximately 270°C.[8]

-

Introduction of Gaseous Reactant : Ethyl chloride gas is introduced into the heated reactor.[8]

-

Reaction : The reaction is allowed to proceed for a set duration, for instance, 3 hours.[8]

-

Product Collection : After the reaction period, the system is cooled, and the resulting oily liquid product is collected.[8]

-

Purification : The collected liquid is then purified by distillation to isolate the this compound.[8]

Caption: Synthesis of this compound via Direct Process.

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis and pharmaceutical research.[8] Its primary applications include:

-

Precursor for Organosilicon Compounds : It is a versatile starting material for the synthesis of various organosilicon compounds like silanes and siloxanes.[1] These are used in the production of silicone polymers for sealants, adhesives, and coatings.[1]

-

Surface Modification : This compound is utilized in surface modification to enhance the hydrophobicity and durability of materials.[3]

-

Silylating Agent : In chemical synthesis, it is used as a silylating agent.

Safety and Handling

This compound is a hazardous substance and requires careful handling.[1]

-

Flammability : It is a flammable liquid and vapor.[1][9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10]

-

Reactivity : It reacts violently with water, releasing corrosive and toxic hydrochloric acid fumes.[1] It is also incompatible with strong oxidizing agents.[6]

-

Toxicity : The compound is harmful if swallowed and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[1][9][10]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection.[11]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] Recommended storage temperature is 2-8°C.[3]

References

- 1. Buy this compound | 1719-53-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 1719-53-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]

- 7. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of Dichlorodiethylsilane

This technical guide provides a comprehensive overview of the boiling point and density of dichlorodiethylsilane (C₄H₁₀Cl₂Si). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds. This document details the physical constants, experimental protocols for their determination, and the role of this compound as a chemical intermediate.

Physical Properties of this compound

This compound is a colorless liquid with a pungent odor.[1][2] It is a key precursor in the synthesis of various organosilicon compounds, including silicone polymers.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for handling, process design, and quality control.

The boiling point and density of this compound have been reported across various sources. The data is summarized below for easy comparison.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 125-131 °C | at 1 atm (760 mm Hg) | [3] |

| 128 °C | at 1 atm (760 mm Hg) | [2] | |

| 129 °C (decomposes) | at 1 atm (760 mm Hg) | [1] | |

| Density | 1.05 g/mL | at 25 °C | [3] |

| 1.0504 g/cm³ | at 20 °C | [1][4] | |

| 1.0538 g/cm³ | at 20 °C | [2] | |

| 1.05 g/cm³ | at 68 °F (20 °C) | [1][4] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the boiling point and density of a liquid compound like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] A precise method for its determination is through simple distillation, which is also a purification technique.[6]

Methodology:

-

Apparatus Assembly: A simple distillation apparatus is assembled using a round-bottomed flask (distilling flask), a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or sand bath).

-

Sample Preparation: The distilling flask is charged with at least 5 mL of this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser, not the superheated liquid.

-

Heating and Distillation: The liquid is gently heated. As it boils, the vapor rises, surrounds the thermometer bulb, and flows into the condenser where it cools and liquefies, collecting in the receiving flask.

-

Data Recording: The temperature is monitored throughout the distillation. The boiling point is recorded as the stable temperature reading on the thermometer while the bulk of the liquid is actively distilling.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. Since the boiling point is pressure-dependent, a correction may be necessary to normalize the value to standard pressure (760 mm Hg).

Density is an intrinsic property defined as the mass of a substance per unit volume. For liquids, a pycnometer (a flask with a precise, known volume) is commonly used for accurate density measurements.

Methodology:

-

Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance. This mass is recorded as m₁.

-

Sample Filling: The pycnometer is carefully filled with this compound. The ground-glass stopper, which has a fine capillary, is inserted, forcing any excess liquid out and ensuring the volume is precisely that of the pycnometer. The outside of the pycnometer is wiped clean and dry.

-

Weighing with Sample: The pycnometer filled with the sample is weighed. This mass is recorded as m₂.

-

Calibration with Water: The process is repeated using a reference substance of known density, typically deionized water. The pycnometer is emptied, cleaned, dried, filled with water, and weighed again. This mass is recorded as m₃. The temperature of the water is also recorded.

-

Calculation:

-

The mass of the this compound sample is ( m₂ - m₁ ).

-

The mass of the water is ( m₃ - m₁ ).

-

The volume of the pycnometer (V) is calculated using the known density of water (ρ_water) at the measured temperature: V = ( m₃ - m₁ ) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated: ρ_sample = ( m₂ - m₁ ) / V.

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and chemical relationships.

Caption: Workflow for Boiling Point Determination via Distillation.

Caption: Workflow for Density Determination using a Pycnometer.

This compound is a versatile building block in organosilicon chemistry. Its primary use is as a monomer and intermediate for the synthesis of more complex silicon-containing molecules. The silicon-chlorine bonds are reactive and susceptible to nucleophilic substitution, making it a valuable precursor.[1]

Caption: Logical Relationship of this compound as a Precursor.

References

- 1. Buy this compound | 1719-53-5 [smolecule.com]

- 2. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 二氯二乙基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vernier.com [vernier.com]

Dichlorodiethylsilane: A Technical Safety Guide for Researchers

An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for Dichlorodiethylsilane

This document provides a comprehensive technical overview of the safety information for this compound (CAS No. 1719-53-5), tailored for researchers, scientists, and professionals in drug development. It consolidates critical data from Safety Data Sheets (SDS) into a structured and actionable format, emphasizing safe laboratory practices.

Chemical Identification and Physical Properties

This compound, also known as diethyldichlorosilane, is a colorless liquid with a pungent odor.[1][2] It is primarily used as an intermediate in the synthesis of silicone polymers and other organosilicon compounds.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C4H10Cl2Si | [1][2][4] |

| Molecular Weight | 157.11 g/mol | [2][4][5] |

| CAS Number | 1719-53-5 | [1][2][4] |

| EC Number | 217-005-0 | [1][4] |

| Appearance | Colorless liquid with a pungent odor | [1][2][5] |

| Boiling Point | 125-131 °C (decomposes) | [2][4] |

| Melting Point | -96.5 °C to -97 °C | [3][5] |

| Flash Point | 25 °C to 26.1 °C (77-79°F) | [2] |

| Density | 1.05 g/mL at 25 °C | [3][4] |

| Vapor Density | 5.14 - 5.41 (Air = 1) | [2] |

| Vapor Pressure | 11.9 - 13.3 mmHg at 25 °C | [2][6] |

| Solubility | Reacts violently with water | [2][6] |

| Refractive Index | n20/D 1.43 |[3][4] |

Hazard Identification and GHS Classification

This compound is a hazardous substance that poses multiple risks. It is a flammable liquid and vapor.[2] The substance causes severe skin burns and eye damage and may cause respiratory irritation.[2] A key danger is its violent reaction with water, which releases toxic and corrosive hydrochloric acid fumes.[2][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | Danger |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Danger |

Supplemental Hazard Information:

-

EUH014: Reacts violently with water.

-

Vapors are heavier than air and may travel to an ignition source and flash back.[1][2][7]

-

Contact with metals may evolve flammable hydrogen gas.[1]

-

Containers may explode when heated or if contaminated with water.[1]

Toxicology and Health Effects

Exposure to this compound can cause significant adverse health effects. The toxicological properties of this substance have not been fully investigated, but it is considered moderately toxic and corrosive.[1][2]

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value | Notes | Source(s) |

|---|

| Intraperitoneal | Rat | LDLo: 100 mg/kg | Lowest published lethal dose. |[8] |

Summary of Health Effects:

-

Inhalation: Causes chemical burns to the respiratory tract, which can lead to coughing, shortness of breath, and potentially fatal pulmonary edema.[1][2]

-

Eye Contact: Causes severe eye burns and damage.[1][9] All chlorosilanes are known to cause severe damage to the cornea and lids.[9]

-

Ingestion: Causes burns to the gastrointestinal tract and can result in serious systemic toxicity.[1][2]

Experimental Protocols

The toxicological data presented in safety data sheets are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies relevant to the hazards of this compound.

OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been deleted but its data may still be cited in older SDS)

-

Objective: To determine the short-term adverse effects of a substance after oral administration of a single dose.

-

Methodology: The test substance is administered in graduated doses to several groups of laboratory animals (typically rodents), with one dose per group.[10] Animals are observed for at least 14 days for signs of toxicity and mortality.[10] The LD50 value, the statistically derived dose expected to cause death in 50% of the animals, is calculated.[10] Post-mortem examinations are performed on all animals.[10]

OECD Test Guideline 402: Acute Dermal Toxicity

-

Objective: To assess the health hazards likely to arise from a single, short-term dermal exposure to a substance.[11][12]

-

Methodology: The substance is applied uniformly over a shaved area (at least 10% of the body surface) of experimental animals (e.g., rats, rabbits).[12][13] The application site is covered with a porous gauze dressing for 24 hours.[13] Animals are observed for 14 days for signs of toxicity, and the LD50 is determined.[14]

OECD Test Guideline 403: Acute Inhalation Toxicity

-

Objective: To evaluate the health hazards from short-term exposure to an airborne substance.[15][16]

-

Methodology: Rodents are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[16][17][18] Multiple concentration levels are tested to determine the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the animals.[16] The animals are then observed for at least 14 days.[17][19]

Safety, Handling, and Emergency Procedures

Strict safety protocols are mandatory when handling this compound due to its reactive and corrosive nature.

Engineering controls and appropriate PPE are critical to minimize exposure.

-

Engineering Controls: Work must be conducted in a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[20] Use explosion-proof electrical and ventilation equipment.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[20]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][20]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors, inorganic gases, acid gases, and ammonia) when engineering controls are insufficient or during emergency situations.[1]

-

Immediate action is crucial in case of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][7]

-

Fire-Fighting: This material is highly flammable. Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[1] Vapors can form explosive mixtures with air.[1] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7] Containers may explode if heated.[7]

-

Accidental Release:

-

Eliminate Ignition Sources: Immediately remove all sparks, flames, and other sources of ignition.[1][5]

-

Isolate Area: Evacuate personnel from the danger area.[21]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Build dikes to contain the flow if necessary. Do not use water on the material itself, as it reacts violently.[1] Use a water spray only to knock down vapors.[1]

-

Clean-up: Absorb the spill with inert material (e.g., sand, silica gel, crushed limestone, or soda ash) and place it in a suitable, closed container for disposal.[1][7]

-

-

Handling: Do not breathe vapor or mist.[1] Avoid contact with eyes, skin, and clothing.[1] Use only non-sparking tools and ground all equipment to prevent static discharge.[7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4] Store in a corrosives and flammables area, away from incompatible materials and sources of ignition.[1][20] The recommended storage temperature is 2-8°C.[3][4] The material is moisture-sensitive.[6][7]

References

- 1. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Buy this compound | 1719-53-5 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 1719-53-5 [sigmaaldrich.com]

- 5. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 1719-53-5 [chemicalbook.com]

- 9. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 18. eurolab.net [eurolab.net]

- 19. oecd.org [oecd.org]

- 20. abdurrahmanince.net [abdurrahmanince.net]

- 21. amp.generalair.com [amp.generalair.com]

Navigating the Reactivity of Dichlorodiethylsilane with Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of dichlorodiethylsilane with water, a fundamental process in the synthesis of silicones and other organosilicon materials. A thorough understanding of this reaction is critical for controlling product outcomes and ensuring safety in laboratory and industrial settings. This document details the core reaction mechanism, influencing factors, experimental methodologies for its study, and guidance on the analysis of its products.

Core Reaction Mechanism: A Two-Step Process

The reaction of this compound with water proceeds through a rapid and exothermic two-step mechanism: hydrolysis followed by condensation.

Step 1: Hydrolysis

The initial and very fast step involves the nucleophilic attack of water on the silicon atom of the this compound molecule. This results in the sequential replacement of the two chlorine atoms with hydroxyl (-OH) groups, forming the unstable intermediate, diethylsilanediol ((C₂H₅)₂Si(OH)₂), and liberating hydrogen chloride (HCl) as a byproduct.[1][2] The high reactivity of the silicon-chlorine bond makes this reaction highly sensitive to moisture.[3]

Step 2: Condensation

The diethylsilanediol intermediate is highly reactive and readily undergoes condensation. In this step, two silanol groups react with each other to form a stable siloxane bond (Si-O-Si), eliminating a molecule of water.[1] This process can proceed in two primary ways:

-

Linear Condensation: Diethylsilanediol molecules react sequentially to form long linear polysiloxane chains. This is the desired pathway for producing high-molecular-weight silicone oils and elastomers.

-

Cyclic Condensation: Intramolecular or intermolecular condensation of short linear chains can lead to the formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), though with ethyl substituents in this case.

The following diagram illustrates the general reaction pathway:

Experimental Protocols for Studying Hydrolysis

Investigating the reactivity of this compound with water requires carefully controlled experimental conditions to manage the vigorous reaction and to obtain meaningful data. The following protocols are adapted from established procedures for analogous chlorosilanes and provide a framework for laboratory-scale studies.[4][5]

Qualitative Observation of Hydrolysis

This protocol allows for the direct observation of the reaction and the nature of the immediate products.

Materials and Equipment:

-

This compound

-

Deionized water

-

Test tubes and rack

-

Pipettes

-

Fume hood

-

Personal Protective Equipment (safety glasses, gloves, lab coat)

-

Universal indicator paper

Procedure:

-

Work in a well-ventilated fume hood.

-

Add 2 mL of this compound to a test tube.

-

In a separate test tube, measure 4 mL of deionized water.

-

Carefully and slowly add the water to the test tube containing this compound.

-

Observe the reaction, noting any heat generation, gas evolution, and changes in the appearance of the mixture. A vigorous reaction with the evolution of HCl gas is expected.[1]

-

After the reaction subsides, test the pH of the aqueous phase with universal indicator paper. A strongly acidic pH is anticipated due to the formation of HCl.[4]

-

Observe the physical state of the product. The hydrolysis of this compound typically yields a slightly viscous liquid, which is a mixture of low-molecular-weight linear and cyclic polysiloxanes.[4]

Quantitative Analysis of Hydrolysis Rate by Conductivity

The rate of hydrolysis can be quantified by measuring the increase in electrical conductivity of the solution over time, which is directly proportional to the concentration of the ionic product, hydrogen chloride.[5]

Materials and Equipment:

-

This compound

-

Deionized water

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Conductivity meter with a data logging interface

-

Stopwatch

-

Thermometer

-

Fume hood

-

Personal Protective Equipment

Procedure:

-

Set up the apparatus in a fume hood. Place 100 mL of deionized water in the beaker with a magnetic stir bar.

-

Immerse the conductivity probe and a thermometer in the water and begin stirring at a constant rate.

-

Allow the system to equilibrate and record the initial conductivity of the water.

-

Carefully add a known amount (e.g., 1 mL) of this compound to the water and simultaneously start the stopwatch and data logging.

-

Record the conductivity at regular intervals until it reaches a constant value, indicating the completion of the hydrolysis reaction.

-

The rate of reaction can be determined from the initial slope of the conductivity versus time plot. For dichlorodimethylsilane, a similar compound, the reaction is very rapid and is typically complete within 25 seconds.[5]

Data Presentation: Quantitative Insights into Reactivity

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the following table provides a template for the types of quantitative data that should be collected and organized. Data for closely related dialkyldichlorosilanes can be used to infer the expected reactivity trends.

| Parameter | Value | Conditions | Analytical Method | Reference |

| Hydrolysis Rate Constant (k) | Data not available | pH, Temperature, Solvent | Conductivity, NMR | [5] |

| Activation Energy (Ea) | Data not available | - | Arrhenius Plot | - |

| Product Distribution | ||||

| Diethylsilanediol | Transient intermediate | - | In-situ NMR | - |

| Linear Oligomers/Polymers | Qualitatively observed | Reaction time, Temperature | GPC, NMR | [4] |

| Cyclic Oligomers (e.g., D₄-Et, D₅-Et) | Qualitatively observed | Reaction time, Temperature | GC-MS | - |

| Yield of Polysiloxanes | Dependent on conditions | Stoichiometry, Catalyst | Gravimetric | - |

Note: D₄-Et and D₅-Et refer to the ethyl-substituted cyclic tetrasiloxane and pentasiloxane, respectively.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, provide visual representations of the key processes involved in studying the reactivity of this compound with water.

Analysis of Reaction Products

A comprehensive analysis of the product mixture is essential for understanding the reaction outcomes. The following analytical techniques are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying the volatile components of the product mixture, particularly the cyclic siloxanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing the structure of the siloxane products. ²⁹Si NMR is particularly useful for identifying the different silicon environments (e.g., in linear chains, at chain ends, and in cyclic structures).

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymeric products, providing insights into the extent of linear condensation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-Cl bonds and the appearance of Si-O-Si and Si-OH bonds during the reaction.

By employing these experimental and analytical techniques, researchers can gain a detailed understanding of the reactivity of this compound with water, enabling the controlled synthesis of polysiloxanes with desired properties for a wide range of applications in materials science and drug development.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Dichlorodiethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of dichlorodiethylsilane. The document details the reaction mechanism, influential factors, and key experimental protocols for its investigation. Quantitative data interpretation is summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding for research, development, and application purposes.

Introduction to this compound Hydrolysis

This compound ((C₂H₅)₂SiCl₂) is a reactive organosilicon compound widely utilized as a precursor in the synthesis of silicone polymers and as a silylating agent in organic synthesis.[1] Its utility is fundamentally linked to its susceptibility to hydrolysis, a process where the silicon-chlorine bonds are readily cleaved by water. This reaction is typically vigorous and exothermic, leading to the formation of hydrochloric acid and highly reactive silanol intermediates.[2][3] These intermediates rapidly undergo condensation to form siloxane polymers, the backbone of many silicone materials. A thorough understanding of the hydrolysis mechanism is paramount for controlling the structure and properties of the resulting polymeric materials and for managing the reactivity of this compound in various applications.

Core Hydrolysis and Condensation Mechanism

The hydrolysis of this compound is a multi-step process that begins with the nucleophilic attack of water on the silicon atom, leading to the substitution of chloride ions with hydroxyl groups. This is followed by a series of condensation reactions.

Step 1: Hydrolysis The two chlorine atoms are sequentially replaced by hydroxyl groups. The first hydrolysis step yields diethylchlorosilanol, which is then further hydrolyzed to form diethylsilanediol. Hydrochloric acid is produced as a byproduct in each step.

-

(C₂H₅)₂SiCl₂ + H₂O → (C₂H₅)₂Si(OH)Cl + HCl

-

(C₂H₅)₂Si(OH)Cl + H₂O → (C₂H₅)₂Si(OH)₂ + HCl

Step 2: Condensation The resulting diethylsilanediol is unstable and readily undergoes self-condensation, where silanol groups react with each other to form siloxane (Si-O-Si) bonds and eliminate water. This polymerization can lead to the formation of linear chains, cyclic structures, or cross-linked networks.[3]

-

n (C₂H₅)₂Si(OH)₂ → [-(C₂H₅)₂SiO-]n + n H₂O

The overall reaction pathway from the initial reactant to the formation of siloxane oligomers is depicted below.

Experimental Protocols for Studying Hydrolysis

The kinetics and mechanism of this compound hydrolysis can be investigated using various analytical techniques. The general experimental workflow involves initiating the reaction by mixing the silane with water (often in a co-solvent) and monitoring the chemical changes over time.

Below are detailed methodologies for key experiments. As chloromethylsilanes hydrolyze very easily to release hydrogen chloride, all experiments should be performed in a fume cupboard with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[2][3]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for quantitatively tracking the conversion of reactants to products.[4] ²⁹Si NMR is particularly useful for directly observing the silicon environment as it changes from Si-Cl to Si-OH and then to Si-O-Si. ¹H NMR can monitor the disappearance of the ethyl protons adjacent to the silicon and the appearance of new species.

-